molecular formula C18H20ClNO10 B3243520 alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate CAS No. 157843-42-0

alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate

Cat. No. B3243520
CAS RN: 157843-42-0
M. Wt: 445.8 g/mol
InChI Key: LSRSCMJOWCZEJR-MFOCEMHGSA-N
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Description

Alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate is a chemical compound with the molecular formula C18H20ClNO10 . It is also known as 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside .


Molecular Structure Analysis

The molecular structure of this compound includes an alpha-L-fucopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group .


Chemical Reactions Analysis

This compound is used to detect the amount of fucosidase (AFU) in serum. The AFU in the serum acts on the substrate to produce 2-chloro-4-nitrophenyl (CNP). The change in absorbance of CNP per minute at a wavelength of 405nm is measured to calculate its activity .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 319.7, a density of 1.584±0.06 g/cm3 (Predicted), a melting point of 137-139°C, a boiling point of 527.3±50.0 °C (Predicted), a flash point of 272.7°C, and a refractive index of 1.631 .

Mechanism of Action

The mechanism of action of this compound involves the interaction with fucosidase in the serum. The enzyme acts on the compound, leading to the production of 2-chloro-4-nitrophenyl (CNP). The rate of change in the absorbance of CNP at a wavelength of 405nm is then measured to determine the activity of the enzyme .

properties

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-(2-chloro-4-nitrophenoxy)-2-methyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO10/c1-8-15(27-9(2)21)16(28-10(3)22)17(29-11(4)23)18(26-8)30-14-6-5-12(20(24)25)7-13(14)19/h5-8,15-18H,1-4H3/t8-,15+,16+,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRSCMJOWCZEJR-MFOCEMHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148693
Record name α-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157843-42-0
Record name α-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157843-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
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alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
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alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
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alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
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alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate
Reactant of Route 6
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alpha-L-Galactopyranoside, 2-chloro-4-nitrophenyl 6-deoxy-, 2,3,4-triacetate

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